N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide
Description
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide is a synthetic compound featuring a piperazine core substituted with a 3-methylphenyl group, a sulfonylethyl linker, and a pyrazine-2-carboxamide moiety. This structure integrates aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-15-3-2-4-16(13-15)22-8-10-23(11-9-22)27(25,26)12-7-21-18(24)17-14-19-5-6-20-17/h2-6,13-14H,7-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTUBLYZENROST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(3-Methylphenyl)piperazine
The foundational step involves preparing the 4-(3-methylphenyl)piperazine moiety. A common approach utilizes Buchwald-Hartwig amination between 1-bromo-3-methylbenzene and piperazine under palladium catalysis. Optimized conditions (Pd(OAc)₂, Xantphos ligand, Cs₂CO₃, toluene, 110°C) achieve yields of 78–85%. Alternative routes employ reductive amination of 3-methylbenzaldehyde with piperazine using NaBH₄ in methanol, though yields are lower (62–68%).
Sulfonylation of the Piperazine Core
The piperazine intermediate undergoes sulfonylation with 2-chloroethanesulfonyl chloride. Reacting equimolar quantities in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C for 4 hours produces N-(2-chlorosulfonylethyl)-4-(3-methylphenyl)piperazine. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields 70–75%.
Pyrazine-2-carboxamide Coupling
The final step couples the sulfonylated piperazine with pyrazine-2-carboxylic acid. Activation of the carboxylic acid using ethylcarbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation. After 12–16 hours at room temperature, the product is isolated via aqueous workup and recrystallization (ethanol/water), yielding 65–72%.
Table 1: Representative Yields for Stepwise Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperazine synthesis | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 78–85 |
| Sulfonylation | 2-Chloroethanesulfonyl chloride, TEA, DCM | 70–75 |
| Amide coupling | EDC·HCl, HOBt, DMF, rt | 65–72 |
DABCO Bond Cleavage Strategy
Quaternization of DABCO
1,4-Diazabicyclo[2.2.2]octane (DABCO) reacts with 2-bromoethylsulfonyl chloride in acetonitrile at 80°C to form a bis-quaternary salt. This intermediate undergoes nucleophilic cleavage with sodium pyrazine-2-carboxylate in polyethylene glycol (PEG-400) at 140°C, directly yielding the target compound via C–N bond scission.
Key Advantages:
-
Single-Pot Efficiency : Eliminates intermediate isolation, reducing purification steps.
Solid-Phase Parallel Synthesis
Resin Functionalization
Wang resin is pre-loaded with Fmoc-protected ethylenediamine. After Fmoc deprotection (20% piperidine/DMF), the free amine reacts with 4-(3-methylphenyl)piperazine-1-sulfonyl chloride in DCM/DMF (3:1) to anchor the sulfonamide.
On-Resin Pyrazine Coupling
Pyrazine-2-carboxylic acid is activated using HATU/DIPEA and coupled to the resin-bound intermediate. Cleavage with trifluoroacetic acid (TFA)/H₂O (95:5) liberates the product, achieving 55–60% purity before HPLC purification.
Comparative Analysis of Methodologies
Yield and Purity Considerations
Industrial Applicability
The DABCO method is favored for pilot-scale production due to fewer unit operations, while stepwise synthesis remains preferred for GMP-grade material.
Mechanistic Insights and Challenges
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmaceutical Research: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.
Mechanism of Action
The mechanism of action of N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its binding affinity and interaction with these targets are crucial to understanding its mechanism .
Comparison with Similar Compounds
Physicochemical and Pharmacological Data Comparison
Biological Activity
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide, a synthetic compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHNOS
- Molecular Weight : 389.5 g/mol
The structure includes a pyrazine ring, a sulfonyl group, and a piperazine moiety substituted with a 3-methylphenyl group. This configuration is significant for its interaction with biological targets.
Research indicates that compounds containing piperazine and sulfonamide groups often exhibit diverse pharmacological effects, including:
- Antidepressant Activity : Similar compounds have shown efficacy in modulating serotonin and norepinephrine pathways.
- Antipsychotic Effects : The piperazine moiety is frequently associated with antipsychotic properties due to its ability to interact with dopamine receptors.
2. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- High Affinity for NK(1) Receptors : This receptor is implicated in pain and anxiety disorders. Compounds with similar structures have been identified as potent antagonists, suggesting potential therapeutic applications in treating anxiety and depression .
3. Case Studies
A notable study explored the effects of similar compounds on cellular models of stress and inflammation:
- Cell Viability Assays : The compound showed promising results in enhancing cell viability under oxidative stress conditions, indicating potential neuroprotective effects.
Synthesis Pathway
The synthesis of this compound involves several key steps:
- Formation of Piperazine Intermediate : Reaction of 3-methylphenylamine with ethylene glycol.
- Sulfonylation : Introduction of the sulfonyl group using a sulfonyl chloride under basic conditions.
- Carboxamide Formation : Coupling with pyrazine-2-carboxylic acid derivatives to form the final product.
Q & A
Q. What are the key synthetic steps and purification methods for N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide?
- Methodological Answer : Synthesis typically involves:
- Coupling reactions : React pyrazine-2-carboxylic acid derivatives with sulfonamide-containing intermediates using coupling agents like HBTU or EDCI in the presence of a base (e.g., triethylamine) .
- Sulfonylation : Introduce the 4-(3-methylphenyl)piperazine sulfonyl group via nucleophilic substitution under anhydrous conditions (THF or DCM as solvents) .
- Purification : Normal-phase or reverse-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the final compound .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via -NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, pyrazine protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : Use HRMS to confirm molecular weight (e.g., [M+H] at m/z 432.1542) .
- Chromatography : Monitor reaction progress via TLC and validate purity via HPLC with UV detection (λ = 254 nm) .
Q. What initial biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or neurotransmitter receptors (e.g., dopamine D3) using fluorescence polarization assays .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assays) and fungi (Candida spp.) in broth microdilution .
- Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?
- Methodological Answer :
-
Substituent Variation : Modify the 3-methylphenyl group on the piperazine ring to assess steric/electronic effects (e.g., 4-fluorophenyl or pyridinyl derivatives) .
-
Functional Group Replacement : Replace the sulfonyl group with carbonyl or amide linkages to alter receptor binding kinetics .
-
Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with receptor affinity (e.g., dopamine D3 receptor) .
Modification Biological Impact Reference 3-Methylphenyl → Pyridinyl Increased dopamine D3 receptor selectivity Sulfonyl → Carbonyl Reduced cytotoxicity in normal cells
Q. How can contradictions in receptor binding data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Replicate binding assays (e.g., radioligand displacement) under identical conditions (pH, temperature, buffer composition) .
- Kinetic Analysis : Use surface plasmon resonance (SPR) to measure on/off rates (k/k) for receptor-ligand interactions .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-(3-chlorophenyl)piperazine derivatives) to identify assay-specific artifacts .
Q. What strategies assess pharmacokinetic properties like metabolic stability?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interaction risks .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction in human plasma .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC values across cell lines?
- Methodological Answer :
- Cell Line Authentication : Verify genetic profiles (e.g., STR profiling) to rule out contamination .
- Assay Conditions : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48 vs. 72 hours) .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) with ≥6 data points to improve IC accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
